molecular formula C21H17NO3 B5879219 benzyl 2-(benzoylamino)benzoate

benzyl 2-(benzoylamino)benzoate

Cat. No. B5879219
M. Wt: 331.4 g/mol
InChI Key: DQPHAWLWOOJHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(benzoylamino)benzoate, also known as benzocaine, is a local anesthetic commonly used in dental and medical procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, numbing the area it is applied to.

Mechanism of Action

Benzocaine works by blocking sodium ion channels in the body, preventing nerve signals from being transmitted. It binds to the sodium ion channel and stabilizes it in an inactive state, preventing the influx of sodium ions and the subsequent depolarization of the nerve cell membrane. This results in the numbing effect that benzyl 2-(benzoylamino)benzoate is known for.
Biochemical and Physiological Effects
Benzocaine has been shown to have minimal systemic effects when used as a local anesthetic. However, it can cause allergic reactions and methemoglobinemia in some individuals. Methemoglobinemia is a condition in which the blood is unable to carry oxygen, leading to symptoms such as shortness of breath and fatigue.

Advantages and Limitations for Lab Experiments

Benzocaine is widely used as a model compound for studying the structure-activity relationship of local anesthetics. It has a well-established synthesis method and is readily available. However, its use is limited to in vitro and in vivo studies, as its effects on the body are localized and short-lived.

Future Directions

Research on benzyl 2-(benzoylamino)benzoate is ongoing, with a focus on developing new local anesthetics with improved efficacy and safety profiles. One area of research is the development of targeted delivery systems for local anesthetics, which would allow for more precise and prolonged numbing effects. Another area of research is the investigation of the effects of benzyl 2-(benzoylamino)benzoate on ion channels and membrane permeability, which could lead to the development of new therapies for pain management and other conditions.

Synthesis Methods

Benzocaine can be synthesized by reacting p-aminobenzoic acid with ethanol and hydrochloric acid. The resulting product is then reacted with benzyl chloride and sodium bicarbonate to form benzyl 2-(benzoylamino)benzoate. This synthesis method has been widely used and is well-established in the scientific community.

Scientific Research Applications

Benzocaine has been extensively studied for its use as a local anesthetic in dental and medical procedures. It has also been used as a model compound for studying the structure-activity relationship of local anesthetics. Benzocaine has been used in various in vitro and in vivo studies to investigate its effects on nerve conduction, ion channels, and membrane permeability.

properties

IUPAC Name

benzyl 2-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-20(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)21(24)25-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPHAWLWOOJHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-benzamidobenzoate

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